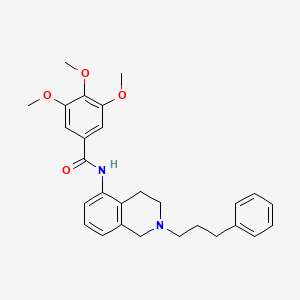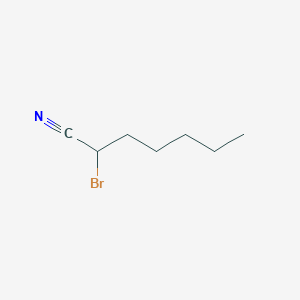
2-Bromoheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoheptanenitrile is an organic compound with the molecular formula C7H12BrN It is a brominated nitrile, characterized by the presence of a bromine atom attached to a heptane chain, which also contains a nitrile group (-CN)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromoheptanenitrile can be synthesized through several methods. One common approach involves the bromination of heptanenitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of heptanenitrile and bromine through a reactor, with controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoheptanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide ions (CN-) to form heptanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Heptanenitrile.
Reduction: Heptanamine.
Oxidation: Heptanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromoheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Medicinal Chemistry:
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Bromoheptanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively.
Vergleich Mit ähnlichen Verbindungen
7-Bromoheptanenitrile: Similar structure but with the bromine atom at a different position.
2-Bromohexanenitrile: Shorter carbon chain.
2-Bromo-2-methylpropanenitrile: Contains a methyl group, leading to different reactivity.
Uniqueness: 2-Bromoheptanenitrile is unique due to its specific chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
38799-37-0 |
|---|---|
Molekularformel |
C7H12BrN |
Molekulargewicht |
190.08 g/mol |
IUPAC-Name |
2-bromoheptanenitrile |
InChI |
InChI=1S/C7H12BrN/c1-2-3-4-5-7(8)6-9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
AADYKBNOEPQDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


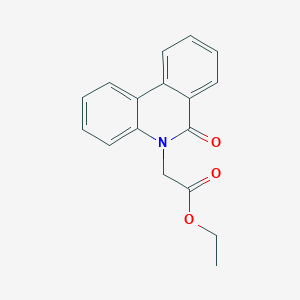
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)


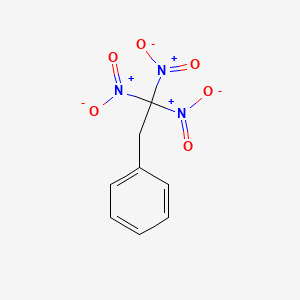

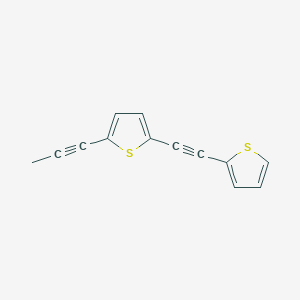

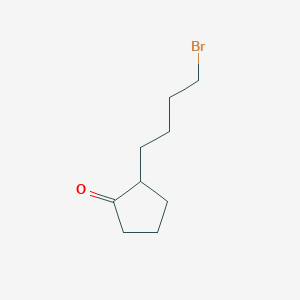

![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

